Mandélate de butyle

Vue d'ensemble

Description

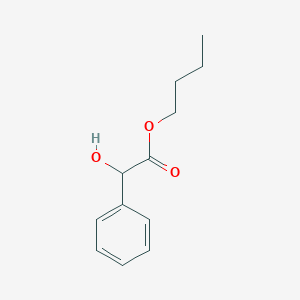

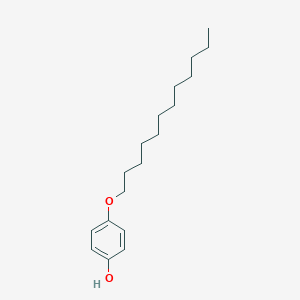

Butyl mandelate is an ester derived from mandelic acid and butanol. It is a colorless to pale yellow liquid with a pleasant odor. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Applications De Recherche Scientifique

Applications optiques non linéaires

Les sels organiques de l'acide mandélique, tels que le Mandélate de butyle, ont été étudiés pour leur potentiel dans les applications optiques et optiques non linéaires (NLO) . Ces matériaux peuvent être utilisés dans la conception de dispositifs optiques non linéaires, qui produisent un effet de doublement de fréquence du rayonnement électromagnétique de la longueur d'onde optique . C'est un domaine attractif de la recherche moderne sur les matériaux et de l'ingénierie cristalline .

Activité antimicrobienne

Les liquides ioniques synthétisés à partir du this compound ont montré une faible activité antimicrobienne envers diverses souches bactériennes et fongiques . Cette propriété peut être utile dans certaines applications où l'activité antimicrobienne n'est pas souhaitée.

Études de biodégradabilité

Des liquides ioniques dérivés du this compound ont été utilisés dans des études pour évaluer l'effet des caractéristiques structurales sur la toxicité et la biodégradabilité . Ces études peuvent aider à la conception de liquides ioniques plus sûrs à faible toxicité et à forte biodégradabilité .

Synthèse d'intermédiaires clés

Le this compound peut être utilisé dans la synthèse d'intermédiaires optiquement purs, tels que le ®-o-chloromandelate de méthyle et l'acide ®-acétyl-o-mandélique . Ces intermédiaires sont essentiels pour la synthèse de certains produits pharmaceutiques .

Études d'hydrolyse et de racémisation

Le this compound peut être utilisé dans des études séquentielles d'hydrolyse et de racémisation . Ces études sont importantes pour comprendre le comportement chimique du composé et ses applications potentielles<a aria-label="3: 6. Études d'hydrolyse et de racémisation Le this compound peut être utilisé dans des études séquentielles d'hydrolyse et de racémisation3" data-citationid="18078312-12d2-adca-318e-5399c7bc42ae-36" h="ID=SERP,5015.1

Mécanisme D'action

Target of Action

Butyl mandelate, a derivative of methenamine mandelate, primarily targets the urinary tract . The compound’s primary targets are the bacteria that cause urinary tract infections .

Mode of Action

The mode of action of butyl mandelate is similar to that of methenamine mandelate . Methenamine mandelate is converted into formaldehyde in the urine . Formaldehyde is highly bactericidal, which means it kills bacteria effectively . Therefore, it can be inferred that butyl mandelate may also be converted into a bactericidal compound in the urine, thereby exerting its antibacterial effects.

Biochemical Pathways

The biochemical pathway of butyl mandelate likely involves the conversion of the compound into a bactericidal agent in the urine . This process is similar to the conversion of methenamine mandelate into formaldehyde

Pharmacokinetics

Methenamine mandelate, a related compound, is known to be excreted in the urine

Result of Action

The result of butyl mandelate’s action is the elimination of bacteria in the urinary tract, thereby helping to treat urinary tract infections

Action Environment

The action of butyl mandelate is influenced by the urinary environment. The conversion of methenamine mandelate into formaldehyde, for instance, is more effective in acidic urine . Therefore, it can be inferred that the action, efficacy, and stability of butyl mandelate may also be influenced by the pH and other factors in the urinary environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl mandelate can be synthesized through the esterification of mandelic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of mandelic acid to butyl mandelate. The general reaction is as follows:

C6H5CH(OH)COOH+C4H9OH→C6H5CH(OH)COOC4H9

Propriétés

IUPAC Name |

butyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVXFMSPNHAPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316870 | |

| Record name | Butyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14007-02-4 | |

| Record name | Butyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Butyl Mandelate in asymmetric synthesis?

A1: Butyl Mandelate, specifically its chiral forms, serves as a valuable starting material for synthesizing optically active compounds. For instance, research demonstrates the effectiveness of a chiral polypyrrole film-coated electrode containing palladium metal in the asymmetric hydrogenation of α-keto esters like methyl benzoylformate (1a) and butyl benzoylformate (1b). This electrocatalytic process, conducted in an ethanol-HCl buffer solution, efficiently yields the corresponding hydrogenated products, (R)-(-)-methyl mandelate (2a) and (R)-(-)-butyl mandelate (2b), with significant enantioselectivities. []

Q2: How is the oxidation of Butyl Mandelate studied?

A2: Researchers have investigated the kinetics of Butyl Mandelate oxidation using different oxidizing agents. One study focused on chromic acid oxidation of secondary butyl mandelate, revealing that the reaction rate is directly proportional to the concentrations of HCrO4-, ester, and H+ ions. [] Another study explored the kinetics of silver(I)-catalyzed oxidation of n-butyl mandelate by peroxydisulphate. [] These studies provide insights into the reaction mechanisms and factors influencing the oxidation process.

Q3: Can Butyl Mandelate derivatives be used for enantiomeric excess determination?

A3: Yes, certain derivatives of Butyl Mandelate have shown promise as chiral derivatizing agents for determining enantiomeric excess in chiral alcohols and amines. For example, (R)-(-)- and (S)-(+)-O-coumarinylmandelic acids (SCMOH and RCMOH) are novel optically pure compounds synthesized from tert-butyl O-coumarinylmandelates, which are themselves derived from Butyl Mandelate. [] These acids offer a reliable method for determining enantiomeric excess using 1H-NMR spectroscopy without causing racemization or kinetic resolution during derivatization. []

Q4: Are there any enzymatic applications of Butyl Mandelate?

A4: Research indicates the potential use of Butyl Mandelate in enzymatic reactions. A study investigated the covalent immobilization of Candida rugosa lipase on epichlorohydrin-coated magnetite nanoparticles, utilizing this system for enantioselective hydrolysis of racemic esters, including Butyl Mandelate. [] The study employed HPLC analysis to evaluate the reaction outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)